3-(3-Hydroxy-propylamino)-propan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-(3-Hydroxy-propylamino)-propan-1-ol often involves Mannich-type reactions and can utilize catalysts such as 1-hexyltriazolium methanesulfonate ionic liquid for the synthesis of related compounds. These methods allow for the creation of complex molecules with specific functional groups, contributing to the diversity of potential applications (Rajamani, Vijayakumar, Nagaraaj, & Sundaraganesan, 2020).
Molecular Structure Analysis
The molecular structure of compounds akin to 3-(3-Hydroxy-propylamino)-propan-1-ol can be elucidated using techniques like FT-IR, NMR, Mass, and HPLC. Computational studies including molecular geometry optimization and various spectroscopic simulations provide insights into the structural and electronic characteristics of these molecules (Rajamani et al., 2020).
Chemical Reactions and Properties
The chemical properties of derivatives similar to 3-(3-Hydroxy-propylamino)-propan-1-ol include their reactivity with various organic and inorganic substrates. These compounds can undergo reactions characteristic of alcohols and amines, such as esterification, alkylation, and acylation, demonstrating their versatility in chemical synthesis and modification (Rajamani et al., 2020).
Scientific Research Applications
Pharmaceutical Development
3-(3-Hydroxy-propylamino)-propan-1-ol derivatives are used in the synthesis of pharmaceutical compounds such as (S)-dapoxetine, which has applications in treating premature ejaculation. This process involves enzymatic resolution and synthesis steps, emphasizing the compound's importance in pharmaceutical chemistry (Torre, Gotor‐Fernández, & Gotor, 2006).
Anticancer Research
Derivatives of 3-(3-Hydroxy-propylamino)-propan-1-ol have been evaluated for their potential as anticancer agents. Studies include the synthesis of specific derivatives and testing their efficacy against various cancer cell lines, demonstrating potential applications in cancer therapy (Sharma et al., 2010).
Cardioselectivity Studies
Research has focused on synthesizing and evaluating derivatives for their cardioselectivity, particularly in the context of beta-adrenoceptor blocking agents. Such studies contribute to developing more targeted and effective cardiovascular drugs (Rzeszotarski et al., 1983).
Antimicrobial and Antiradical Activities
The compound's derivatives have been tested for antimicrobial and antioxidant activities, indicating its relevance in creating new antimicrobial agents (Čižmáriková et al., 2020).
Polymer and Dendrimer Synthesis
The compound has been used in synthesizing poly(ether imine) dendrimers, which have applications in drug delivery and biomedicine due to their non-toxic nature (Krishna et al., 2005).
Coordination Chemistry and Molecular Structure
Studies have explored the formation of Cu(II) complexes with derivatives, contributing to coordination chemistry and offering insights into molecular structures (Keypour et al., 2015).
Antifungal Agents
Research has been conducted on the synthesis of derivatives with antifungal properties, potentially leading to new treatments for fungal infections (Guillon et al., 2011).
properties
IUPAC Name |
3-(3-hydroxypropylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c8-5-1-3-7-4-2-6-9/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMYWOCYTPKBPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930695 | |
Record name | 3,3'-Azanediyldi(propan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxy-propylamino)-propan-1-ol | |
CAS RN |
68333-85-7, 85305-25-5, 14002-33-6 | |
Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iminodipropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085305255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-Azanediyldi(propan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-[(3-hydroxypropyl)amino]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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